rac-tert-butyl(7R,8S)-7,8-dihydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate,cis
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Overview
Description
rac-tert-butyl(7R,8S)-7,8-dihydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate,cis: is a complex organic compound with a spirocyclic structure This compound is characterized by its unique configuration, which includes two hydroxyl groups and a diazaspiro core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl(7R,8S)-7,8-dihydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate,cis typically involves multiple steps. One common method includes the reaction of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate with appropriate reagents to introduce the hydroxyl groups at the 7 and 8 positions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: rac-tert-butyl(7R,8S)-7,8-dihydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate,cis can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups or alter the diazaspiro core.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
rac-tert-butyl(7R,8S)-7,8-dihydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate,cis has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of rac-tert-butyl(7R,8S)-7,8-dihydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate,cis involves its interaction with specific molecular targets. The hydroxyl groups and diazaspiro core play a crucial role in its binding to enzymes or receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and are a subject of ongoing research .
Comparison with Similar Compounds
- tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
- tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
Comparison: rac-tert-butyl(7R,8S)-7,8-dihydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate,cis is unique due to the presence of hydroxyl groups at the 7 and 8 positions, which significantly influence its chemical reactivity and biological activity. In contrast, similar compounds may lack these hydroxyl groups or have different configurations, leading to variations in their properties and applications .
Properties
Molecular Formula |
C12H22N2O4 |
---|---|
Molecular Weight |
258.31 g/mol |
IUPAC Name |
tert-butyl (7S,8R)-7,8-dihydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate |
InChI |
InChI=1S/C12H22N2O4/c1-11(2,3)18-10(17)14-6-12(7-14)4-8(15)9(16)5-13-12/h8-9,13,15-16H,4-7H2,1-3H3/t8-,9+/m1/s1 |
InChI Key |
CTHCHESDQGZFQY-BDAKNGLRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C[C@H]([C@H](CN2)O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(C(CN2)O)O |
Origin of Product |
United States |
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